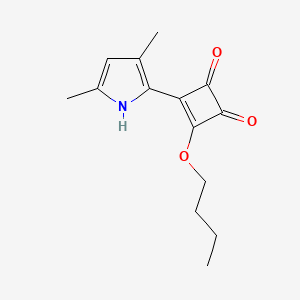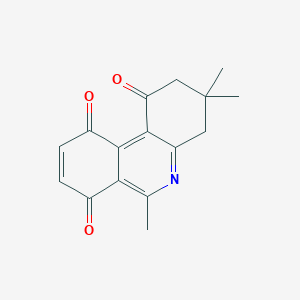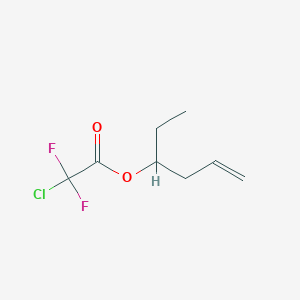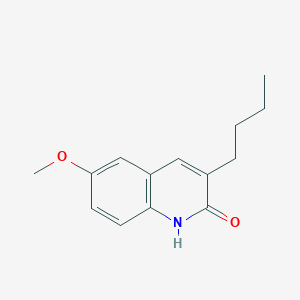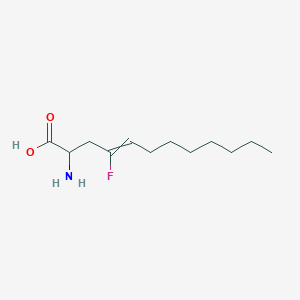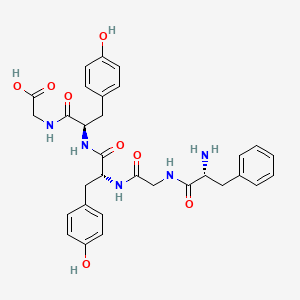
D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine is a synthetic peptide composed of four amino acids: D-phenylalanine, glycine, D-tyrosine, and D-tyrosine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (D-phenylalanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for D-tyrosine and D-tyrosine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. Optimization of reaction conditions, such as temperature, pH, and solvent, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: N-hydroxysuccinimide (NHS) esters for amine group modifications.
Major Products Formed
Oxidation: Formation of dityrosine cross-links.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with functional groups attached to amino acid side chains.
Wissenschaftliche Forschungsanwendungen
D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in diagnostic assays.
Wirkmechanismus
The mechanism of action of D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylalanine
- D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylvaline
- D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylhistidine
Uniqueness
D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine is unique due to its specific sequence and the presence of two D-tyrosine residues, which can influence its structural and functional properties. This uniqueness makes it a valuable tool for studying peptide interactions and developing novel therapeutic agents.
Eigenschaften
CAS-Nummer |
644997-43-3 |
|---|---|
Molekularformel |
C31H35N5O8 |
Molekulargewicht |
605.6 g/mol |
IUPAC-Name |
2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C31H35N5O8/c32-24(14-19-4-2-1-3-5-19)29(42)33-17-27(39)35-26(16-21-8-12-23(38)13-9-21)31(44)36-25(30(43)34-18-28(40)41)15-20-6-10-22(37)11-7-20/h1-13,24-26,37-38H,14-18,32H2,(H,33,42)(H,34,43)(H,35,39)(H,36,44)(H,40,41)/t24-,25-,26-/m1/s1 |
InChI-Schlüssel |
QRWYDVTZDTWVDW-TWJOJJKGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



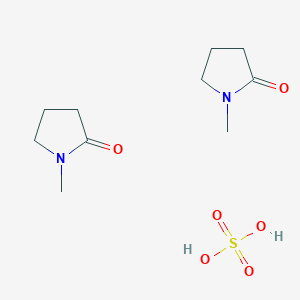
![[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane](/img/structure/B15170335.png)
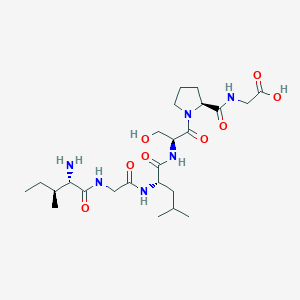
![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)
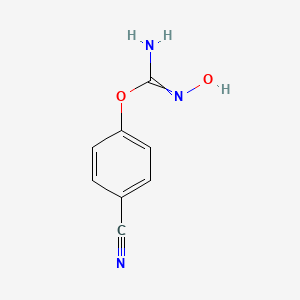
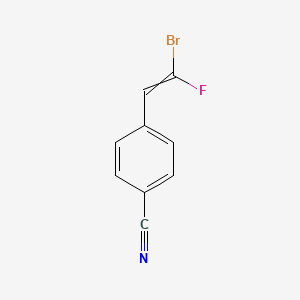
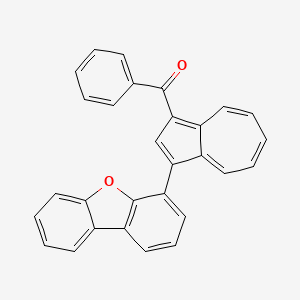
![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)
